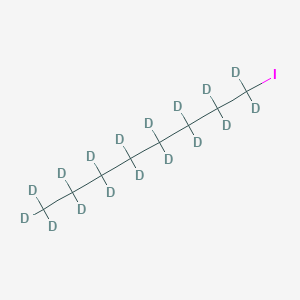

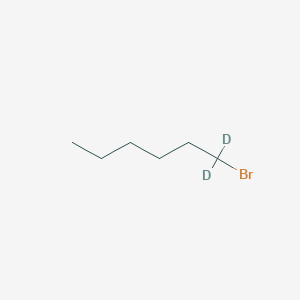

1-Bromohexane-1,1-d2

Vue d'ensemble

Description

1-Bromohexane-1,1-d2 is a labelled analogue and is intended for use as an internal standard for 1-Bromohexane . It is a very useful synthetic intermediate for pharmaceuticals and organic chemicals . It can be used to react with Mg to prepare Grignard reagents which plays an important role in the formation of carbon-carbon bonds .

Synthesis Analysis

Most 1-bromoalkanes, including 1-Bromohexane, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative .Molecular Structure Analysis

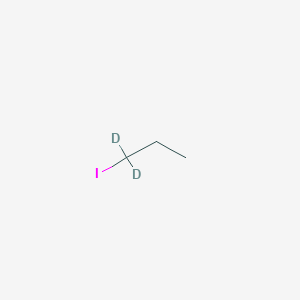

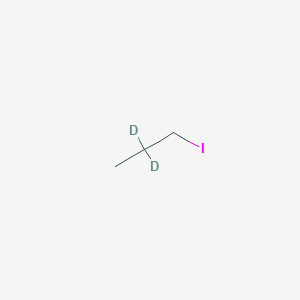

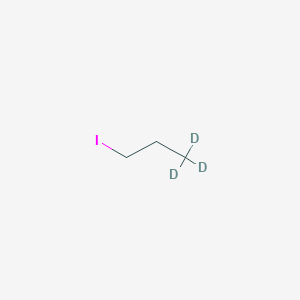

The molecular structure of 1-Bromohexane-1,1-d2 is similar to that of 1-Bromohexane, with the difference being the presence of two deuterium (D) atoms .Chemical Reactions Analysis

1-Bromohexane undergoes reactions expected of simple alkyl bromides. It can form Grignard reagents . It reacts with potassium fluoride to give the corresponding fluorocarbons .Physical And Chemical Properties Analysis

1-Bromohexane is a colorless liquid organohalide . It has a boiling point of 154-158 °C and a density of 1.176 g/mL .Applications De Recherche Scientifique

Organic Synthesis

1-Bromohexane-1,1-d2 is often used in organic synthesis . It’s a type of organohalogen compound, specifically an aliphatic alkane halide . These compounds are commonly used in various organic reactions due to their reactivity.

Synthesis of Other Compounds

This compound can serve as a precursor for the synthesis of other compounds. For example, it can be used in the production of pharmaceuticals .

Polymerization

1-Bromohexane-1,1-d2 can be involved in polymerization processes . For instance, it can be used in the synthesis of water-soluble conjugated polyene polymers .

Halogen-Lithium Exchange Reactions

In certain chemical reactions, such as halogen-lithium exchange reactions, 1-Bromohexane-1,1-d2 can play a crucial role .

Materials Science

In the field of materials science, 1-Bromohexane-1,1-d2 can be used in the development of new materials. Its properties can influence the characteristics of the resulting material .

Environmental Studies

Brominated compounds like 1-Bromohexane-1,1-d2 can be significant in environmental studies. They can help in understanding the behavior and impact of halogenated organic compounds in the environment .

Mécanisme D'action

Target of Action

1-Bromohexane-1,1-d2, also known as 1-Bromo-1,1-dideuteriohexane, is an organobromine compound . It primarily targets nucleophiles, such as amines or thiols . These nucleophiles are molecules that donate an electron pair to form a chemical bond, playing a crucial role in many biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, 1-Bromohexane-1,1-d2 reacts with nucleophiles to form covalent bonds . This reaction allows for the introduction of alkyl groups into the target molecule, which can lead to the synthesis of new compounds with desired properties .

Biochemical Pathways

It’s known that the compound can form grignard reagents . Grignard reagents are used in a wide variety of chemical reactions, including the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

It’s known that the compound is a colorless liquid and insoluble in water , which may influence its absorption and distribution in the body. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

Given its ability to form grignard reagents and interact with nucleophiles , it can be inferred that the compound may influence a variety of biochemical reactions and potentially lead to the synthesis of new compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromohexane-1,1-d2. For instance, the compound is stable under normal conditions but incompatible with strong oxidizing agents and strong bases . Furthermore, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-1,1-dideuteriohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromohexane-1,1-d2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.